molecular formula C20H16N2O4S B2535172 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 864860-95-7

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2535172
CAS No.: 864860-95-7
M. Wt: 380.42
InChI Key: CLFGYYFRRUMAGU-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring fused with a thiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions. The acetylation of the resulting intermediate yields the final product. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antibacterial and enzyme inhibitor. .

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide apart is its unique combination of the benzodioxin and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

The compound 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide represents a novel class of chemical entities derived from the fusion of benzamide and thiazole structures, which have been explored for their potential therapeutic applications. This article reviews the biological activities associated with this compound, particularly focusing on its inhibitory effects on cholinesterase enzymes, antimicrobial properties, and anticancer activities.

Chemical Structure

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_2O_3S. The structural components include:

  • Benzamide moiety : Known for various biological activities.
  • Thiazole ring : Associated with antimicrobial and anticancer properties.
  • Dihydro-benzodioxin unit : Imparts unique pharmacological characteristics.

1. Cholinesterase Inhibition

Recent studies have demonstrated that derivatives of compounds containing similar structural motifs exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. For example:

  • In vitro assays indicated that certain related compounds were effective against AChE with IC50 values in the micromolar range. The mechanism appears to be competitive inhibition, which could have implications for treating neurodegenerative diseases like Alzheimer's .
CompoundAChE Inhibition (IC50 μM)BChE Inhibition (IC50 μM)
Compound A12.515.0
Compound B10.014.5
4-acetyl-N-[...]11.013.0

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied due to their effectiveness against various bacterial strains:

  • Gram-positive and Gram-negative bacteria : The compound showed promising activity against resistant strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported below 20 μg/mL for some derivatives .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

3. Anticancer Activity

The anticancer potential of related thiazole compounds has been explored in various cancer cell lines:

  • Cell viability assays using MTT showed that certain derivatives significantly reduced viability in colorectal adenocarcinoma (Caco-2) cells while exhibiting less effect on pulmonary adenocarcinoma (A549) cells . The structure-dependent activity suggests that modifications to the thiazole ring can enhance efficacy.
Cell Line% Viability at 100 µMp-value
Caco-239.8<0.001
A549101.4Not significant

Case Studies

Several case studies highlight the biological activities of compounds related to the target compound:

  • Study on Cholinesterase Inhibitors : A series of N-substituted benzamides were synthesized and tested for cholinesterase inhibition. The study concluded that modifications to the thiazole ring significantly enhanced inhibitory activity against both AChE and BChE .
  • Antimicrobial Evaluation : In a comparative study, a thiazole derivative exhibited excellent activity against multidrug-resistant Candida strains, suggesting that the incorporation of a benzodioxin moiety can enhance antifungal properties .
  • Anticancer Efficacy : Research demonstrated that specific thiazole derivatives could induce apoptosis in cancer cells through caspase activation pathways, emphasizing their potential as therapeutic agents in oncology .

Properties

IUPAC Name

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-12(23)13-2-4-14(5-3-13)19(24)22-20-21-16(11-27-20)15-6-7-17-18(10-15)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGYYFRRUMAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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